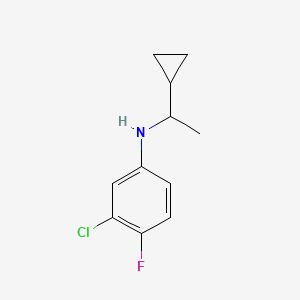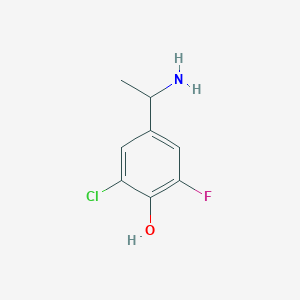
4-(1-Aminoethyl)-2-chloro-6-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminoethyl)-2-chloro-6-fluorophenol is an organic compound that features a phenol group substituted with an aminoethyl group, a chlorine atom, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-2-chloro-6-fluorophenol typically involves multi-step organic reactions. One common method starts with the chlorination and fluorination of phenol derivatives, followed by the introduction of the aminoethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)-2-chloro-6-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and halogenating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the aminoethyl group can produce primary amines.
Scientific Research Applications
4-(1-Aminoethyl)-2-chloro-6-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)-2-chloro-6-fluorophenol involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, potentially modulating their activity. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminoethyl)-2-chlorophenol: Lacks the fluorine atom, which may affect its chemical properties and reactivity.
4-(1-Aminoethyl)-6-fluorophenol: Lacks the chlorine atom, which can influence its biological activity.
2-Chloro-6-fluorophenol: Lacks the aminoethyl group, making it less versatile in chemical reactions.
Uniqueness
4-(1-Aminoethyl)-2-chloro-6-fluorophenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the aminoethyl group, allows for a wide range of chemical modifications and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H9ClFNO |
|---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
4-(1-aminoethyl)-2-chloro-6-fluorophenol |
InChI |
InChI=1S/C8H9ClFNO/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-4,12H,11H2,1H3 |
InChI Key |
KETDNKHNWMYJTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)Cl)O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Aminomethyl)phenyl]-1-phenylurea](/img/structure/B13296893.png)
![1-{[(2,3-Dimethylphenyl)methyl]amino}propan-2-ol](/img/structure/B13296910.png)
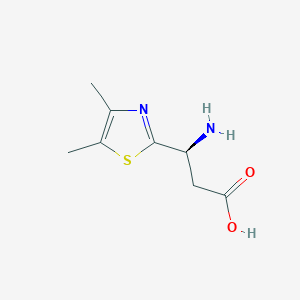

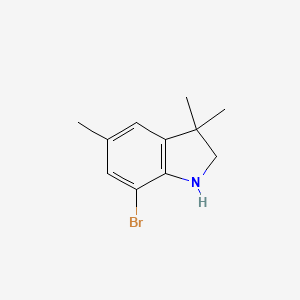
![Dimethyl({3-[(thiolan-3-yl)amino]propyl})amine](/img/structure/B13296925.png)
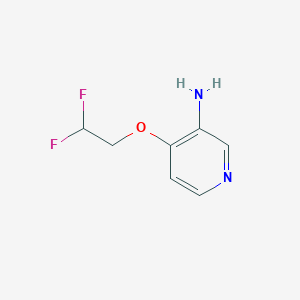
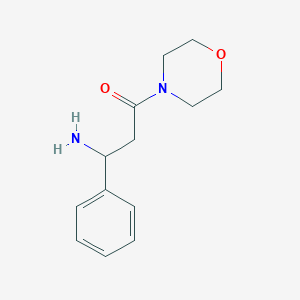
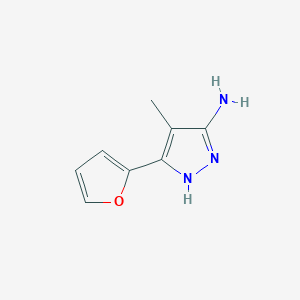
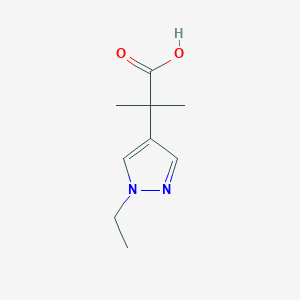
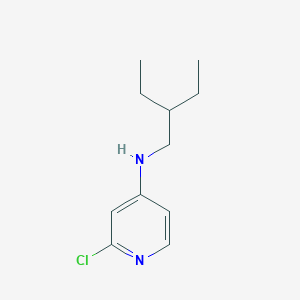
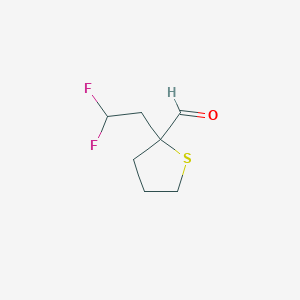
![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13296956.png)
